2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione
Overview
Description
2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione is a member of phthalimides.
Scientific Research Applications
Synthesis of Derivatives and Hypoxia Protection :
- Isoindolo[2,1-a]quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their protective effects against N2-induced hypoxia (Ishihara, Kiyota, & Goto, 1990).
Corrosion Inhibition :
- Novel aza-pseudopeptides, including a compound similar to 2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione, have been tested as corrosion inhibitors for mild steel in acidic environments. These compounds were found to be efficient in preventing corrosion (Chadli et al., 2017).
Antimicrobial Activity :
- Certain 2-[1-(4-oxo-3,4-dihydrophthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound of interest, have demonstrated significant antimicrobial activity (Salvi, Bhambi, Jat, & Talesara, 2007).
Herbicidal Activity :
- Derivatives of N-phenylphthalimide, including compounds structurally similar to 2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione, have been found to exhibit higher protox inhibiting herbicidal activity. These compounds' synthesis is critical for herbicide development (Hai, 2007).
Spectrofluorometric Studies and Binding with Human Serum Albumin :
- Dispiro piperazinyl-quinolinyl-thioxothiazolidin-2, 4-dione derivatives, related to the compound, have been studied for their binding ability with human serum albumin (HSA), using fluorescence quench titration methods (Murugesan, Gengan, Rajamanikandan, & Ilanchelian, 2017).
Turn-On Fluorescent Chemosensor for Metal Ions :
- A chemosensor based on similar compounds has been developed for the selective detection of Group IIIA metal ions (Al3+, Ga3+, and In3+), exhibiting 'off-on' fluorescence responses (Jang, Kang, Yun, & Kim, 2018).
properties
IUPAC Name |
2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(22-19(24)15-9-3-4-10-16(15)20(22)25)18(23)21-12-6-8-14-7-2-5-11-17(14)21/h2-5,7,9-11,13H,6,8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFPVOPLUIORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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